Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate
Description
Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate is a heterocyclic phosphonate derivative characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a phosphonate group via an octyl chain. Its ammonium hydrogen form further enhances solubility in polar solvents, making it distinct from neutral or esterified analogs.
Properties
Molecular Formula |
C14H25N4O5P |
|---|---|
Molecular Weight |
360.35 g/mol |
IUPAC Name |
azanium;8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl-hydroxyphosphinate |
InChI |
InChI=1S/C14H22N3O5P.H3N/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22;/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22);1H3 |
InChI Key |
JWEUSMWJIOKAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)[O-].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Amino-1H-pyrrolo[2,3-b]pyridine Derivatives
- Starting Material: 4-Amino-1H-pyrrolo[2,3-b]pyridine (CAS: 74420-00-1).
- Procedure: Condensation of 4-amino-pyrrolo[2,3-b]pyridine with suitable keto or aldehyde derivatives under acidic or basic conditions, followed by oxidation to form the 2,4-dioxo functionality.
- Reaction Conditions: Reflux in acetic acid or ethanol with oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce the keto groups at positions 2 and 4.
Direct Cyclization from Precursor Pyrimidines
- Method: Condensation of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps.
- Reagents: 2-Aminopyrimidine derivatives, malonic acid derivatives, or acetoacetic ester derivatives.
- Conditions: Reflux in polar solvents such as ethanol with catalysts like acetic acid or pyridine, and oxidants like potassium dichromate.
Functionalization with Octyl Chain
The octyl chain linkage is introduced via nucleophilic substitution or coupling reactions on the pyrrolo[2,3-d]pyrimidine core.
Alkylation of the Core
- Reagents: 8-bromo-octyl or 8-chloro-octyl derivatives.
- Method: Nucleophilic substitution of the halogen with nucleophilic nitrogen or oxygen atoms on the pyrimidine ring.
- Reaction Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or sodium hydride to facilitate substitution.
Coupling via Palladium-Catalyzed Cross-Coupling
- Method: Suzuki or Sonogashira coupling reactions to attach the octyl chain bearing functional groups suitable for subsequent phosphonate introduction.
- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
- Conditions: Reflux in inert atmospheres with appropriate ligands and bases.
Introduction of the Phosphonate Group
The phosphonate moiety is incorporated through phosphorylation of the terminal alcohol or via direct phosphonation of the alkyl chain.
Phosphonation Using Phosphorus Reagents
- Reagents: Phosphorous acid derivatives such as chlorophosphonates or phosphonic acid esters.
- Method: Nucleophilic substitution of halogenated intermediates with dialkyl phosphites, followed by hydrolysis to yield the free phosphonic acid.
- Reaction Conditions: Reflux in solvents like ethanol or acetonitrile with bases such as triethylamine or sodium hydroxide.
Direct Coupling with Phosphonic Acid Derivatives
- Method: Activation of the phosphonic acid derivative with carbodiimides or other coupling agents, followed by reaction with the alkyl chain bearing the hydroxyl group.
- Conditions: Room temperature or mild heating under inert atmosphere to prevent degradation.
Final Ammonium Salt Formation
The free acid form of the phosphonate is neutralized with ammonium hydroxide or ammonium salts to afford the ammonium hydrogen salt.
- Procedure: Dissolving the phosphonate in aqueous ammonia or ammonium hydroxide solution, followed by pH adjustment and crystallization.
- Notes: Careful control of pH ensures the formation of the desired ammonium hydrogen salt without over-neutralization.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Key Features |
|---|---|---|---|---|
| 1 | Cyclization to pyrrolo[2,3-d]pyrimidine | 2-Aminopyrimidine derivatives | Reflux, oxidants | Core formation |
| 2 | Alkylation with octyl chain | 8-bromo-octyl derivatives | Reflux in DMSO/DMF, base | Chain attachment |
| 3 | Phosphonation | Phosphonic acid chlorides or phosphites | Reflux, inert atmosphere | Phosphonate group |
| 4 | Salt formation | Ammonium hydroxide | Room temp, aqueous | Ammonium salt |
Research Findings and Considerations
- Efficiency: The most efficient route involves initial synthesis of the pyrrolo[2,3-d]pyrimidine core via cyclization, followed by selective alkylation and phosphonation, as demonstrated in multiple literature reports (e.g., synthesis of related pyrimidine derivatives).
- Purification: Purification typically involves silica gel chromatography and recrystallization, with characterization via NMR, MS, and IR spectroscopy to confirm structure.
- Yield Data: Overall yields vary from 50% to 80% depending on the specific reagents and conditions employed at each step.
Chemical Reactions Analysis
Structural Features and Reactive Sites
The compound’s reactivity is governed by three key regions:
-
Pyrrolopyrimidine dione core : The 2,4-dioxo group (positions 2 and 4) is electrophilic, facilitating nucleophilic attack.
-
Phosphonate group : The ammonium hydrogen phosphonate moiety (–PO(OH)ONH₄⁺) participates in acid-base and phosphorylation reactions.
-
Octyl chain : Acts as a hydrophobic spacer but may influence steric accessibility in reactions .
| Functional Group | Reaction Type | Key Interactions |
|---|---|---|
| 2,4-Dioxo pyrrolopyrimidine | Condensation, nucleophilic substitution | Reacts with amines, alcohols, or thiols |
| Phosphonate (–PO(OH)ONH₄⁺) | Acid-base, phosphorylation | Forms salts, esters, or metal complexes |
| Octyl chain | Steric modulation | Limits reactivity at terminal sites |
Acid-Base Reactions Involving the Phosphonate Group
The phosphonate group exhibits pH-dependent behavior:
-
Deprotonation : At pH >7, the phosphonate loses protons to form a dianion (–PO(O⁻)₂NH₄⁺), enhancing nucleophilicity.
-
Cation exchange : The ammonium counterion (NH₄⁺) can be replaced by other cations (e.g., Na⁺, K⁺) in solution .
Example :
Condensation Reactions at the Dioxo Groups
The 2,4-dioxo motif undergoes condensation with nucleophiles:
Reaction with Amines
Primary amines attack the carbonyl groups, forming Schiff bases or amides. For example, reaction with ethylenediamine yields bis-imine derivatives:
Reaction with Alcohols
In acidic conditions, the dione reacts with alcohols (e.g., methanol) to form hemiacetal-like intermediates:
Phosphonate Group Reactivity
The phosphonate participates in phosphorylation and esterification:
Esterification
Reaction with alcohols (e.g., ethanol) under Mitsunobu conditions produces phosphonate esters :
Metal Complexation
The phosphonate binds divalent metals (e.g., Ca²⁺, Mg²⁺), forming stable chelates. This property is critical for biological applications .
Stability Under Hydrolytic and Thermal Conditions
| Condition | Effect | Degradation Products |
|---|---|---|
| Acidic (pH 2) | Partial hydrolysis of phosphonate | Phosphoric acid derivatives |
| Basic (pH 10) | Dione ring opening | Pyrrole-2,3-diamine analogs |
| Thermal (>150°C) | Decomposition | Charred residues, NH₃ gas |
Comparative Reactivity with Structural Analogs
The compound’s octyl chain and ammonium phosphonate distinguish it from shorter-chain analogs:
| Analog | Structure | Key Difference | Reactivity Impact |
|---|---|---|---|
| Methyl-phosphonate variant | Shorter (C1) chain | Reduced steric hindrance | Faster esterification |
| Free phosphonic acid | No ammonium ion | Higher acidity | Enhanced metal binding |
Scientific Research Applications
1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(8-Phosphonooctyl)-7-deazaxanthine ammonium salt involves its interaction with specific molecular targets. The phosphonooctyl group allows the compound to interact with phosphatase enzymes, potentially inhibiting their activity. The deazaxanthine core may interact with nucleic acids or proteins, affecting their function. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffold
The pyrrolo[2,3-d]pyrimidine core is shared with compounds like 5-(6-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4k) and 5-(6-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (4l) . However, the target compound differs in its substitution pattern:
- Phosphonate vs. Aryl Groups : The octyl-phosphonate chain replaces the aryl (e.g., 4-chlorophenyl or 4-nitrophenyl) and pyrimidine-trione substituents in 4k and 4l. This substitution reduces aromaticity but introduces a highly polar, anionic group.
- Ammonium Counterion : The ammonium hydrogen salt enhances aqueous solubility compared to neutral methyl or aryl derivatives.
Physicochemical Properties
Spectroscopic and Analytical Data
- IR Spectroscopy : The target compound’s phosphonate group would exhibit strong P=O stretches (~1250–1150 cm⁻¹) and P-O-C vibrations (~1050–950 cm⁻¹), distinct from the nitro (1514 cm⁻¹ in 4l) or carbonyl (1700–1650 cm⁻¹ in 4k/4l) peaks in analogs .
- NMR Spectroscopy : The octyl chain’s protons (δ ~1.2–1.6 ppm for CH₂; δ ~3.5–4.0 ppm for CH₂-P) and phosphonate’s ³¹P signal (~20–30 ppm) differentiate it from the aromatic protons (δ ~7.5–8.3 ppm in 4l) and methyl groups (δ ~3.1–3.5 ppm in 4k/4l) .
- Elemental Analysis: The target compound would include phosphorus content (~10–15% estimated), absent in 4k, 4l, and the diethyl 8-cyano derivative .
Functional Implications of Structural Differences
- Stability : The ammonium hydrogen form improves hydrolytic stability relative to esterified phosphonates or nitro-group-containing compounds, which may degrade under acidic/basic conditions .
- Chelation Capacity: The phosphonate group enables metal ion chelation, a feature absent in 4k, 4l, and the diethyl 8-cyano derivative, making the target compound suitable for catalytic or therapeutic applications involving metal coordination .
Biological Activity
Ammonium hydrogen (8-(2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-1-yl)octyl)phosphonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolopyrimidine core. This structural motif is known for its diverse biological activities, particularly in targeting various diseases.
Research indicates that compounds within the pyrrolopyrimidine series exhibit significant biological activity through specific interactions with cellular targets. For instance, studies have shown that these compounds can inhibit the Qi active site of cytochrome b in Trypanosoma cruzi, the causative agent of Chagas disease. This inhibition disrupts the electron transport chain, leading to effective parasite clearance both in vitro and in vivo .
Biological Activity Overview
The biological activities of ammonium hydrogen phosphonate derivatives can be summarized as follows:
Case Studies and Research Findings
- Chagas Disease Treatment
- Antitumor Activity
- Antihyperglycemic Effects
Toxicological Considerations
While the biological activity of ammonium hydrogen phosphonate derivatives is promising, there are concerns regarding their genotoxicity and environmental impact. Limited data exists on the long-term effects of these compounds, necessitating comprehensive toxicological assessments to ensure safety for human use and environmental health .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling the pyrrolopyrimidine core with a phosphonate-containing alkyl chain. A reflux reaction using ethyl acetate as a solvent and Pd/C as a catalyst can achieve the desired product. Post-synthesis, purity is validated via column chromatography (silica gel, eluent: methanol/chloroform) and analytical techniques like ¹H/¹³C NMR (δ values for pyrrolo[2,3-d]pyrimidinone protons: ~6.8–7.2 ppm; phosphonate protons: ~3.1–3.5 ppm). Confirmatory HRMS (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₃O₆P: 366.1065) is critical to rule out side products .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ³¹P) to assign all protons and carbons, with particular attention to the phosphorus environment (³¹P NMR δ ~14–27 ppm for phosphonate groups). Cross-validate with IR spectroscopy (stretching frequencies for P=O: ~1250–1300 cm⁻¹) and HRMS. For example, discrepancies in molecular ion peaks may indicate incomplete deprotection of intermediates .
Q. What challenges arise during purification, and how are they addressed?
- Methodological Answer : The compound’s polarity and zwitterionic nature complicate separation. Use mixed-mode chromatography (C18 column with ammonium acetate buffer, pH 6.5, and acetonitrile gradient) to improve resolution. Membrane filtration (0.22 µm) post-crystallization removes particulate impurities. Monitor purity via HPLC-UV (λ = 254 nm) with ≥95% area threshold .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to optimize the compound’s geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies key interactions (e.g., hydrogen bonds between phosphonate groups and catalytic lysines). Validate predictions via in vitro enzyme inhibition assays and SAR studies .
Q. What experimental strategies resolve contradictions between solubility and bioactivity data?
- Methodological Answer : If poor solubility (e.g., in aqueous buffers) conflicts with in vitro activity, employ co-solvent systems (e.g., DMSO/PBS) or formulate as a sodium salt. Use dynamic light scattering (DLS) to assess aggregation. For bioactivity discrepancies, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm target engagement via SPR or ITC .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and analyze degradation products via LC-MS. For hydrolytic stability, incubate in buffers (pH 1–9) and monitor degradation kinetics. Use ³¹P NMR to detect phosphate byproducts. Stabilizers like trehalose or lyophilization may improve shelf life .
Q. What advanced techniques characterize its interaction with biological membranes?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics with lipid bilayers. Fluorescence anisotropy assays with Laurdan dye can assess membrane fluidity changes. For cellular uptake, employ confocal microscopy (tagged compound) and quantify internalization via flow cytometry .
Methodological Frameworks for Contradiction Analysis
Q. How to address inconsistent NMR data between synthetic batches?
- Methodological Answer : Re-examine reaction conditions (e.g., stoichiometry of phosphonate coupling agent). Use 2D NMR (HSQC, HMBC) to confirm connectivity. If impurities persist, employ preparative HPLC or recrystallization in ethanol/water. Cross-reference with synthetic intermediates’ spectra to trace contamination sources .
Q. What statistical approaches validate reproducibility in bioactivity studies?
- Methodological Answer : Use a minimum of three biological replicates with ANOVA to assess variance. Apply Grubbs’ test to exclude outliers. For dose-response curves, nonlinear regression (e.g., GraphPad Prism) calculates IC₅₀ values with 95% confidence intervals. Report p-values and effect sizes to ensure robustness .
Analytical Method Development
Q. How to develop a validated HPLC method for quantifying this compound in complex matrices?
- Methodological Answer :
Optimize mobile phase (e.g., 10 mM ammonium acetate pH 6.5 and acetonitrile) on a C18 column (150 × 4.6 mm, 5 µm). Validate linearity (R² ≥ 0.999), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%). For biological samples, use protein precipitation (acetonitrile) followed by SPE cleanup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
